molecular formula C7H7IN4 B1397838 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 862729-13-3

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B1397838
M. Wt: 274.06 g/mol
InChI Key: VNFSLRASQZPDFQ-UHFFFAOYSA-N
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Patent
US08642604B2

Procedure details

4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (90 mg, 0.31 mmol) was taken up in 7N NH3/MeOH and heated in a sealed tube at 110° C. overnight. Reaction was concentrated in vacuo to give a brown/off-white solid.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[C:10]([I:11])=[CH:9][N:8]([CH3:12])[C:4]=2[N:5]=[CH:6][N:7]=1.[NH3:13].CO>>[I:11][C:10]1[C:3]2[C:2]([NH2:13])=[N:7][CH:6]=[N:5][C:4]=2[N:8]([CH3:12])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)N(C=C2I)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown/off-white solid

Outcomes

Product
Name
Type
Smiles
IC1=CN(C=2N=CN=C(C21)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.